N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(2-methoxyethyl)oxalamide
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Overview
Description
N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(2-methoxyethyl)oxalamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an isothiazolidine ring, a methylphenyl group, and an oxalamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(2-methoxyethyl)oxalamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Isothiazolidine Ring: This can be achieved through the cyclization of appropriate thioamide precursors under oxidative conditions.
Attachment of the Methylphenyl Group: This step often involves electrophilic aromatic substitution reactions.
Formation of the Oxalamide Moiety: This is typically done through the reaction of oxalyl chloride with amines under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(2-methoxyethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The isothiazolidine ring can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to modify the functional groups present.
Substitution: Various substitution reactions can occur, particularly on the aromatic ring and the oxalamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could lead to amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(2-methoxyethyl)oxalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(2-ethoxyethyl)oxalamide
- N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(2-hydroxyethyl)oxalamide
Uniqueness
N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(2-methoxyethyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-N-(2-methoxyethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O5S/c1-11-4-5-12(18-7-3-9-24(18,21)22)10-13(11)17-15(20)14(19)16-6-8-23-2/h4-5,10H,3,6-9H2,1-2H3,(H,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQFDLDLXQVUFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C(=O)NCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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